molecular formula C19H23NO3S B052821 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium CAS No. 63149-24-6

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

Cat. No.: B052821
CAS No.: 63149-24-6
M. Wt: 345.5 g/mol
InChI Key: GJCURKVOCXJAIV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pyrocoll undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ortho-phosphoric acid and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, pyrocoll can be oxidized to form different derivatives that exhibit varying biological activities .

Comparison with Similar Compounds

Pyrocoll is unique compared to other similar compounds due to its broad spectrum of biological activities. Similar compounds include:

Pyrocoll stands out due to its effectiveness against a wide range of pathogens and its potential as a therapeutic agent in multiple fields.

Properties

IUPAC Name

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCURKVOCXJAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069739
Record name 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63149-24-6
Record name 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate
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Record name 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt
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Record name 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium
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Record name 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE
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